In Vitro Transporter Selectivity: Fezolamine Exhibits 3- to 4-Fold Preference for Norepinephrine Over Serotonin and Dopamine Uptake Inhibition
Fezolamine demonstrates a defined in vitro selectivity profile, being 3 to 4 times more potent at inhibiting synaptosomal [3H]norepinephrine uptake compared to [3H]serotonin or [3H]dopamine uptake [1][2]. This contrasts with non-selective tricyclic antidepressants like imipramine, which potently inhibit multiple transporters with less defined selectivity, and differs from bupropion's preferential dopaminergic activity [3][4].
| Evidence Dimension | Selectivity ratio for norepinephrine uptake inhibition over serotonin/dopamine uptake inhibition |
|---|---|
| Target Compound Data | 3- to 4-fold greater potency |
| Comparator Or Baseline | Imipramine (non-selective tricyclic) and bupropion (dopamine-preferring) |
| Quantified Difference | Fezolamine: 3-4x selectivity; Imipramine: non-selective; Bupropion: dopamine-selective |
| Conditions | Rat brain synaptosomal uptake assays in vitro |
Why This Matters
This defined selectivity profile enables researchers to interrogate norepinephrine-dominant triple reuptake inhibition as a specific pharmacological mechanism, distinct from non-selective tricyclic or dopaminergic agents.
- [1] Baizman ER, Ezrin AM, Ferrari RA, Luttinger D. Pharmacologic profile of fezolamine fumarate: a nontricyclic antidepressant in animal models. J Pharmacol Exp Ther. 1987;243(1):40-54. View Source
- [2] Fezolamine. Wikipedia. https://en.m.wikipedia.org/wiki/Fezolamine. View Source
- [3] Baizman ER, et al. Pharmacologic profile of fezolamine fumarate. J Pharmacol Exp Ther. 1987;243(1):40-54. View Source
- [4] Fezolamine Bioactivity. PeptideDB. https://www.peptidedb.com/pathways/fezolamine.html. View Source
